molecular formula C14H21NO3S2 B2527224 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 2320144-93-0

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methylthiophene-2-carboxamide

Cat. No. B2527224
CAS RN: 2320144-93-0
M. Wt: 315.45
InChI Key: VKRQNTGHPYWXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thioamide derivatives, including those with a tetrahydrothiopyran ring, involves methods such as the reaction of an isothiocyanate with the carbanion of a cyclic precursor for secondary thioamides, or the reaction of ammonia or an amine with a dithio ester for primary, secondary, and tertiary thioamides . Another compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, and its metal complexes were synthesized and characterized using various techniques such as FT-IR, 1H-NMR, and HR-MS, with the ligand also being characterized by single crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide crystallizes in the monoclinic crystal system and has been optimized using computational methods. The molecular orbitals of the ligand were calculated, providing insights into the electronic structure of the molecule . In contrast, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide were analyzed, revealing extensive intramolecular hydrogen bonds and different intermolecular interactions based on the position of the chlorine substituent .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored, such as the nitration of methyl-3-hydroxythiophene-2-carboxylate, which yields products with different melting points and has been characterized by carbon-13 NMR. The study also delved into the chemistry of the nitration products, including the preparation of novel thieno[3,4-b][1,4]oxazine ring systems .

Physical and Chemical Properties Analysis

The antisecretory and antiulcer activities of thioamide derivatives were evaluated using the Shay method and stress-induced-ulcer method, respectively. The structure-activity relationships of these compounds were discussed, with one derivative showing significantly higher activity compared to cimetidine . The antioxidant activity of the synthesized metal complexes was measured using DPPH and ABTS assays, and their anticancer activity was studied using an MTT assay in MCF-7 breast cancer cells .

Scientific Research Applications

Advanced Glycation End-Products and Their Detection

Methylglyoxal in Food and Living Organisms : Methylglyoxal, a highly reactive alpha-oxoaldehyde, forms advanced glycation end-products (AGEs) like MG-H1, MG-H2, and MG-H3. These compounds have been identified in vivo and are associated with complications of diabetes and some neurodegenerative diseases. Methylglyoxal in biological samples can be quantified by various chromatographic methods, providing a basis for understanding the role of similar compounds in biological systems (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis and Biological Activities

Bromination and Diazo-Coupling of Pyridinethiones : The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave techniques showcases the valuable biological activities of these compounds. Such synthetic methods could be relevant to the synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methylthiophene-2-carboxamide and its potential applications (Youssef, Azab, & Youssef, 2012).

Chemical Modifications and Sensor Applications

Affinitychromic Polythiophenes : The development of postfunctionalizable and chromic polythiophenes demonstrates how chemical modifications can result in materials with significant color changes upon interaction with analytes. This approach could be applied to the development of sensors and high-throughput screening tools, potentially relevant for compounds with similar structures (Bernier, Garreau, Béra-Abérem, Gravel, & Leclerc, 2002).

Heterocyclic Compounds and Their Antimicrobial Properties

Synthesis, Characterization, Antimicrobial Evaluation, and Docking Studies : The synthesis and evaluation of 3-(5-(2-oxido)-(4-substitutedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides highlights the antimicrobial potential of heterocyclic compounds. Such research underscores the importance of structural diversity in discovering compounds with specific biological activities (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S2/c1-11-8-12(20-9-11)13(17)15-10-14(18-5-4-16)2-6-19-7-3-14/h8-9,16H,2-7,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRQNTGHPYWXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.